1,2,2,5-Tetramethylpiperidin-3-ol
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Overview
Description
- It appears as a clear colorless to yellow liquid and has a melting point of -59°C and a boiling point of 152°C .
- The compound belongs to the class of piperidine derivatives and contains four methyl groups attached to the piperidine ring.
- Its systematic name reflects the position of the hydroxyl group (OH) on the piperidine ring.
1,2,2,5-Tetramethylpiperidin-3-ol: is a stable organic compound with the chemical formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common method involves the oxidation of 2,2,6,6-tetramethylpiperidine using an oxidizing agent such as TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) .
Reaction Conditions: The oxidation typically occurs under mild conditions, often using or as the oxidant.
Industrial Production: While not widely produced industrially, it finds applications in research and specialized synthesis.
Chemical Reactions Analysis
Reactions: 1,2,2,5-Tetramethylpiperidin-3-ol can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substrates involved.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis, especially for selective oxidation reactions.
Biology: Limited applications, but its stable radical nature makes it useful in certain studies.
Industry: Mostly used in research and specialized chemical processes.
Mechanism of Action
- The exact mechanism of action for 1,2,2,5-Tetramethylpiperidin-3-ol is context-dependent.
- In oxidation reactions, it acts as a radical initiator, facilitating the transfer of oxygen atoms.
- Further studies are needed to explore its specific molecular targets and pathways.
Comparison with Similar Compounds
Uniqueness: Its stability as a free radical sets it apart from other piperidine derivatives.
Similar Compounds: While not identical, related compounds include (mentioned earlier) and other piperidine-based radicals.
Remember that 1,2,2,5-Tetramethylpiperidin-3-ol’s applications are niche, but its role in selective oxidation reactions and its stable radical properties make it intriguing for researchers.
Properties
Molecular Formula |
C9H19NO |
---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
1,2,2,5-tetramethylpiperidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-7-5-8(11)9(2,3)10(4)6-7/h7-8,11H,5-6H2,1-4H3 |
InChI Key |
INVCLHCIBAGWDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(N(C1)C)(C)C)O |
Origin of Product |
United States |
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